
Tert-butyl 2-(cyclopentylsulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cyclopentylsulfonyl)acetate is an organic compound with the molecular formula C11H20O4S It is a sulfone derivative, characterized by the presence of a cyclopentylsulfonyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the sulfonyl group.
Cyclopentylsulfonyl chloride: A precursor in the synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate.
Tert-butyl 2-(cyclohexylsulfonyl)acetate: A structurally similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H20O4S |
|---|---|
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
tert-butyl 2-cyclopentylsulfonylacetate |
InChI |
InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
Clé InChI |
QEVQLSFVVQTTCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
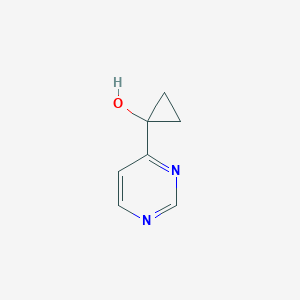
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
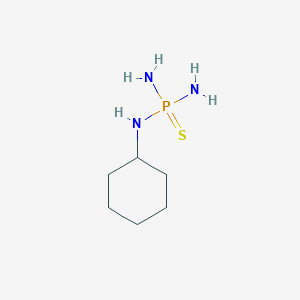
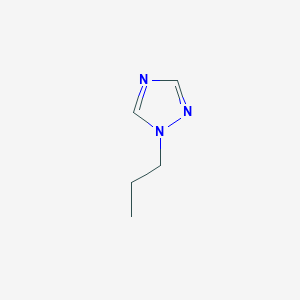
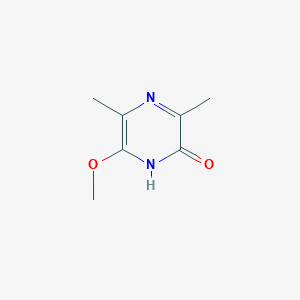
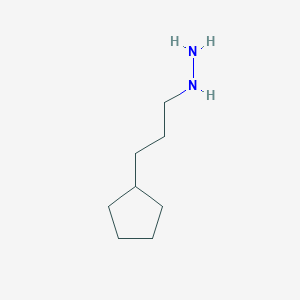
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
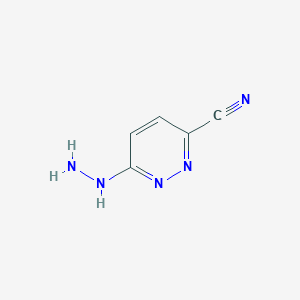
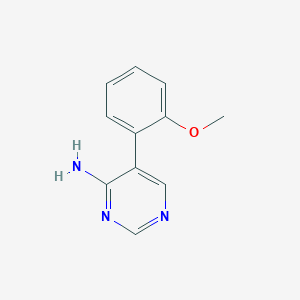
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
